molecular formula C8H8N2O3 B1329934 Isonicotinylglycine CAS No. 2015-20-5

Isonicotinylglycine

Cat. No. B1329934
CAS RN: 2015-20-5
M. Wt: 180.16 g/mol
InChI Key: HKCLSDCBERVTCT-UHFFFAOYSA-N
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Description

Isonicotinylglycine is not directly mentioned in the provided papers; however, the related compound isonicotinyl hydrazide, also known as isoniazid, is referenced. Isoniazid is a well-known antibiotic used primarily for the treatment of tuberculosis. It appears to have an inhibitory effect on certain biochemical pathways in plants, as indicated by the inhibition of the conversion of glycine to serine in spinach leaf mitochondria . Additionally, isoniazid has been shown to affect the incorporation of carbon-14 from labeled carbon dioxide into the amino acids glycine and serine during photosynthesis . These studies suggest that isonicotinyl derivatives, like isonicotinylglycine, could potentially have biochemical significance in various biological systems.

Synthesis Analysis

The synthesis of related glycine derivatives has been explored in the literature. For instance, C-allylglycyl amides, which are structurally related to isonicotinylglycine, can be synthesized via a diastereoselective aza-Claisen rearrangement using an auxiliary derived from (S)-proline . Additionally, a palladium(II)-catalyzed one-pot enantioselective synthesis method has been developed for the creation of arylglycine derivatives from ethyl glyoxylate, p-toluenesulfonyl isocyanate, and arylboronic acids . These methods could potentially be adapted for the synthesis of isonicotinylglycine by incorporating the isonicotinyl moiety into the glycine backbone.

Molecular Structure Analysis

While the molecular structure of isonicotinylglycine is not directly discussed, the structure of isonicotinyl hydrazide and its interaction with biological molecules can provide insights. The molecular interactions of isonicotinyl hydrazide with enzymes involved in the conversion of glycine to serine suggest that the isonicotinyl group can interact competitively with certain enzymes . The structure of isonicotinylglycine would likely include the isonicotinyl group attached to the glycine amino acid, which could influence its reactivity and interaction with biological molecules.

Chemical Reactions Analysis

The chemical reactions involving isonicotinyl derivatives, such as isonicotinyl hydrazide, show that these compounds can act as inhibitors in biochemical pathways. Isonicotinyl hydrazide competitively inhibits the glycine-bicarbonate exchange and noncompetitively inhibits serine hydroxymethyltransferase . These reactions are crucial for the conversion of glycine to serine, a key process in plant metabolism. The chemical reactivity of isonicotinylglycine would likely be influenced by the presence of the isonicotinyl group, which could confer similar inhibitory properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinylglycine are not directly reported in the provided papers. However, the properties of isonicotinyl hydrazide and related glycine derivatives can offer some clues. Isonicotinyl hydrazide's ability to inhibit transaminases suggests that it can interact with enzymes and potentially alter their function . The synthesis of optically active glycine derivatives indicates that the stereochemistry of the substituents on the glycine molecule can significantly affect the yield and selectivity of reactions . The physical properties such as solubility, melting point, and stability of isonicotinylglycine would be influenced by the isonicotinyl group and the overall molecular structure.

Scientific Research Applications

Fluorometric Analysis

Isonicotinylglycine is a metabolite of isoniazid, and research has developed methods for its detection in human urine. These methods use high-performance liquid chromatography with fluorometry, offering a sensitive way to monitor isoniazid and its metabolites, including isonicotinylglycine (Kohno et al., 1991). This approach is crucial for drug monitoring and understanding patient compliance.

Metabolite Monitoring

The presence of isonicotinylglycine in urine can be used to monitor the ingestion of isoniazid. This is especially significant for monitoring tuberculosis patients, ensuring adherence to medication regimens. The method's high sensitivity allows for reliable detection up to 24 hours after ingestion of isoniazid (Ellard & Greenfield, 1977).

Biochemical Analysis

Detailed studies have been conducted on the metabolic processes of isoniazid conversion, identifying isonicotinylglycine as a key metabolite. This research has implications for understanding the pharmacokinetics of drug metabolism in humans (Ellard, Gammon, & Wallace, 1972).

Pharmacokinetics Study

Isonicotinylglycine's role in the pharmacokinetics of isoniazid metabolism has been extensively studied. This includes observing the metabolic pathways and excretion rates of isonicotinylglycine, providing insights into individual variations in drug metabolism (Ellard & Gammon, 1976).

Scientific Research Applications of Isonicotinylglycine

Fluorometric Determination in Urine

The determination of isoniazid and its metabolites, including isonicotinylglycine, in human urine has been developed using high-performance liquid chromatography with fluorometry. This method is critical for monitoring medication adherence in tuberculosis patients (Kohno et al., 1991), (Kubo et al., 1990).

Monitoring Anti-tuberculosis Drug Ingestion

Simple, non-invasive methods for monitoring the ingestion of anti-tuberculosis drugs such as isoniazid have been researched. This involves detecting metabolites like isonicotinic acid and isonicotinylglycine in urine samples (Sirgel et al., 2006).

Photorespiratory Nitrogen Cycle in Plants

Inhibitor and 15N studies have used compounds like isonicotinyl hydrazide to block the conversion of glycine to serine, thereby investigating the photorespiratory nitrogen cycle in plants. This research is essential for understanding plant biochemistry (Berger & Fock, 2004).

Future Directions

There is a paper that discusses the therapeutic effects of Shaofuzhuyu Decoction in Endometriosis of Cold Coagulation and Blood Stasis (ECB) rats . The Min group could independently return Hippuric acid (HMDB0000714) and Isonicotinylglycine (HMDB0041912), which were associated with 20 ECB-related protein targets and distributed in 55 biological pathways .

properties

IUPAC Name

2-(pyridine-4-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCLSDCBERVTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942194
Record name N-(Pyridine-4-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonicotinylglycine

CAS RN

2015-20-5
Record name Isonicotinylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2015-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Pyridine-4-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pyridin-4-yl)formamido]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Isonicotinylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
GA Ellard, PT Gammon, SM Wallace - Biochemical Journal, 1972 - portlandpress.com
1. A solvent system was devised for the extraction of isoniazid and its metabolites acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, isonicotinic acid and isonicotinylglycine from …
Number of citations: 91 portlandpress.com
GA Ellard - Journal of Clinical Pathology, 1977 - jcp.bmj.com
… detect concentrations of isonicotinic acid and isonicotinylglycine about 80 times less than the … From the relative amounts of isonicotinic acid, isonicotinylglycine, and acetylisoniazid …
Number of citations: 37 jcp.bmj.com
H Kohno, H Kubo, K Furukawa, N Yoshino… - Therapeutic drug …, 1991 - europepmc.org
A rapid, simple, and accurate method has been developed for the determination of isoniazid and its metabolites (isonicotinic acid, isonicotinylglycine, and acetylisoniazid) in human …
Number of citations: 25 europepmc.org
M Szawatkowski - Journal of Clinical Pathology, 1978 - ncbi.nlm.nih.gov
The authors have commented as follows: As we stated in our paper (Ellard and Greenfield, 1977), our urine-test method for monitoring the ingestion of isoniazid used the reaction …
Number of citations: 5 www.ncbi.nlm.nih.gov
GA Ellard, PT Gammon - Journal of Pharmacokinetics and …, 1976 - Springer
… The plasma renal clearances of isonicotinic acid, isonicotinylglycine, and acetylisoniazid in the slow acetylator investigated in Study I were calculated from their plasma concentrations …
Number of citations: 249 link.springer.com
R Hurley - Journal of Clinical Pathology, 1978 - ncbi.nlm.nih.gov
The authors have commented as follows: As we stated in our paper (Ellard and Greenfield, 1977), our urine-test method for monitoring the ingestion of isoniazid used the reaction …
Number of citations: 3 www.ncbi.nlm.nih.gov
TS GARDNER, E Wenis, J LEE - The Journal of Organic …, 1954 - ACS Publications
… , 4-isonicotinamidine, N-isonicotinylglycine, N-isonicotinylisoleucine, and N-(isonicotinyl)phenylalanine. … similar to the synthesis of N-isonicotinylglycine. From 10 g. of isoleucine, 6 g. …
Number of citations: 127 pubs.acs.org
AJ Oke, AA Oke - academia.edu
This study was carried out to investigate non-compliance with medicaments prescriptions among tuberculosis patients on self-administration of multi-drug regimen in a local government …
Number of citations: 0 www.academia.edu
GA LA RD, VK Pannikar, JE t K, M STIAN - Published Quarterly for the …, 1988 - leprev.ilsl.br
… for monitoring daily self-administration8•9 and assessed its ingestion by means of a simple colorimetric urine test for the isoniazid metabolites isonicotinic acid and isonicotinylglycine.…
Number of citations: 40 leprev.ilsl.br
FA Sirgel, JS Maritz, A Venter, G Langdon… - International journal of …, 2006 - Elsevier
This investigation retrospectively assessed inexpensive non-invasive qualitative methods to monitor the ingestion of anti-tuberculosis drugs isoniazid, rifampicin and rifapentine. Results …
Number of citations: 10 www.sciencedirect.com

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